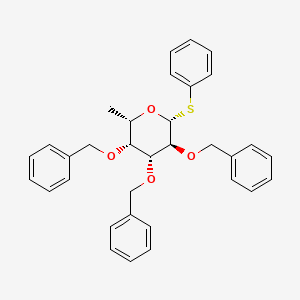
2,3,4-トリ-O-ベンジル-1-チオ-β-L-フコピラノシドフェニル
概要
説明
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic carbohydrate derivative. It is a thio-linked glycoside, which means it has a sulfur atom replacing the oxygen atom typically found in the glycosidic bond. This compound is often used in the synthesis of more complex oligosaccharides and glycoconjugates due to its stability and reactivity.
科学的研究の応用
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Synthesis of Oligosaccharides: It serves as a building block for the synthesis of complex oligosaccharides.
Glycoconjugate Synthesis: It is used in the preparation of glycoconjugates, which are important in studying cell-cell interactions and immune responses.
Proteomics Research: It is used in the study of protein-glycan interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of the thiol group. The benzyl groups are used to protect the hydroxyl groups at positions 2, 3, and 4. The thiol group is introduced at the anomeric carbon (position 1) through a substitution reaction.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 are protected using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of Thiol Group: The thiol group is introduced by reacting the protected sugar with thiophenol in the presence of a catalyst like boron trifluoride etherate.
Industrial Production Methods: Industrial production of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The benzyl groups can be removed through hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Deprotected sugar derivatives.
Substitution: Alkyl or acyl thioethers.
作用機序
The mechanism of action of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The thiol group at the anomeric position is highly reactive, allowing it to form glycosidic bonds with various acceptor molecules. This reactivity is crucial for its role in the synthesis of complex carbohydrates and glycoconjugates.
類似化合物との比較
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside can be compared with other thio-linked glycosides such as:
- Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-D-glucopyranoside
Uniqueness:
- Stability: The sulfur atom in the glycosidic bond provides greater stability compared to oxygen-linked glycosides.
- Reactivity: The thiol group is more reactive, making it a better glycosyl donor in synthetic applications.
These unique properties make Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside a valuable compound in the synthesis of complex carbohydrates and glycoconjugates.
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOZACWMVPQOY-MYSXWRMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















